2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine
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Overview
Description
2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound contains sulfur, oxygen, and nitrogen atoms within its ring structure, making it a member of the benzoxathiepin family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of 2-mercaptophenol with appropriate alkylating agents under controlled conditions to form the benzoxathiepin ringThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiepin ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a serotonin receptor antagonist and calcium channel blocker.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as serotonin receptors and calcium channels. By binding to these targets, the compound can modulate various biological pathways, leading to its observed bioactivity. The exact molecular interactions and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Share a similar heterocyclic structure but differ in their specific ring composition and substituents.
Thiazepines: Contain sulfur and nitrogen atoms in their ring structure, similar to benzoxathiepins.
Oxazepines: Contain oxygen and nitrogen atoms in their ring structure.
Uniqueness
2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N-methylethanamine is unique due to its specific combination of sulfur, oxygen, and nitrogen atoms within the benzoxathiepin ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H17NOS |
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Molecular Weight |
271.4g/mol |
IUPAC Name |
2-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N-methylethanamine |
InChI |
InChI=1S/C16H17NOS/c1-17-11-10-15-12-6-2-3-7-13(12)18-14-8-4-5-9-16(14)19-15/h2-9,15,17H,10-11H2,1H3 |
InChI Key |
KZSNBUJWVBNROD-UHFFFAOYSA-N |
SMILES |
CNCCC1C2=CC=CC=C2OC3=CC=CC=C3S1 |
Canonical SMILES |
CNCCC1C2=CC=CC=C2OC3=CC=CC=C3S1 |
Origin of Product |
United States |
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